molecular formula C5H12IO3P B080390 Diethyl (iodomethyl)phosphonate CAS No. 10419-77-9

Diethyl (iodomethyl)phosphonate

Cat. No. B080390
CAS RN: 10419-77-9
M. Wt: 278.03 g/mol
InChI Key: PNFHTBDRPOJJTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Diethyl (iodomethyl)phosphonate can be synthesized through a variety of methods, including the reaction of diethyl phosphite with halomethyl precursors in the presence of base catalysts. For instance, diethyl (dichloromethyl)phosphonate preparation involves condensation and reduction reactions, highlighting the chemical's versatility in forming alkynes such as (4-methoxyphenyl)ethyne (Marinetti & Savignac, 2003).

Molecular Structure Analysis

The molecular structure of diethyl (iodomethyl)phosphonate derivatives displays tetrahedral geometry around the phosphorus atom. This structure is crucial for understanding the compound's reactivity and interactions in chemical reactions. For example, diethyl (1-hydroxy-2-butynyl)phosphonate showcases nearly tetrahedral geometry, with significant hydrogen bonding contributing to its stability (Sanders et al., 1996).

Chemical Reactions and Properties

Diethyl (iodomethyl)phosphonate engages in a range of chemical reactions, including condensation, elimination, and substitution, which are pivotal for synthesizing various organic compounds. Its reactivity with aldehydes and ketones to generate (chlorovinyl)phosphonates in a single step is notable for the synthesis of saturated phosphonates (Lowen & Almond, 1994).

Physical Properties Analysis

While specific studies directly analyzing the physical properties of diethyl (iodomethyl)phosphonate were not identified, analogous compounds demonstrate important physical characteristics such as solubility, boiling points, and stability which are critical for their application in synthesis processes. The physical properties often influence the compound's behavior in reactions and its handling in a laboratory setting.

Chemical Properties Analysis

The chemical properties of diethyl (iodomethyl)phosphonate, including its reactivity patterns, are essential for its application in organic synthesis. The compound’s ability to undergo diverse reactions, such as Kabachnik-Fields condensation, demonstrates its utility in synthesizing inhibitors and other functional molecules (Shaik et al., 2020).

Scientific Research Applications

Synthesis of Indole Alkaloids Diethyl (iodomethyl)phosphonate plays a critical role in the generation of key synthons for the construction of indole alkaloids. A study highlighted a palladium-catalyzed reaction involving this compound, providing an efficient route to 2-methylene phosphonate indoles, pivotal intermediates in synthesizing these complex organic structures (Niu et al., 2020).

Phosphonate Derivatives in Corrosion Inhibition Research has demonstrated the effectiveness of diethyl (phenylamino)methyl phosphonate derivatives in inhibiting the corrosion of carbon steel in acidic environments. These compounds, after being synthesized and structurally confirmed, displayed significant corrosion inhibition, with the position of the OCH3 group in their structure influencing their efficiency. The study integrated both experimental methods and theoretical approaches, like Density Functional Theory (DFT) and Molecular Dynamics Simulation (MDS), to understand the interaction between these inhibitors and the metal surface (Moumeni et al., 2020).

Inhibitor Synthesis for Industrial Applications Further extending the applications in corrosion inhibition, a study focused on the synthesis of α-aminophosphonates and their role as corrosion inhibitors for mild steel in hydrochloric acid, commonly used in industrial pickling processes. The research not only evaluated the inhibitory performance of these compounds experimentally but also provided insights into their inhibition mechanism through theoretical studies, including quantum chemical calculations and molecular dynamic simulation studies (Gupta et al., 2017).

Flame Retardancy in Cotton Fabrics The combination of triazine and phosphonate derivatives has been investigated for their flame-retardant properties on cotton fabrics. The study included the synthesis of specific triazine-phosphonate derivatives and their application on cotton, followed by detailed analysis of their thermal degradation process using various spectroscopic methods and computational studies. This research not only provided insights into the chemical changes during the process but also highlighted the potential of these compounds in enhancing the flame retardancy of cotton fabrics (Nguyen et al., 2015).

Safety And Hazards

Diethyl (iodomethyl)phosphonate is considered hazardous. It is recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation . It is also recommended to store it in a well-ventilated place and keep it cool .

Future Directions

Phosphonates have garnered considerable attention due to their singular biological properties and their synthetic potential . They are used in the development of potential drugs and agrochemicals . Therefore, the future directions of Diethyl (iodomethyl)phosphonate could involve further exploration of its biological properties and potential applications in drug development.

properties

IUPAC Name

1-[ethoxy(iodomethyl)phosphoryl]oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12IO3P/c1-3-8-10(7,5-6)9-4-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFHTBDRPOJJTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CI)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12IO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80146334
Record name Diethyl (iodomethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80146334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (iodomethyl)phosphonate

CAS RN

10419-77-9
Record name Diethyl P-(iodomethyl)phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10419-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl (iodomethyl)phosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010419779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl (iodomethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80146334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl (iodomethyl)phosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.802
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.